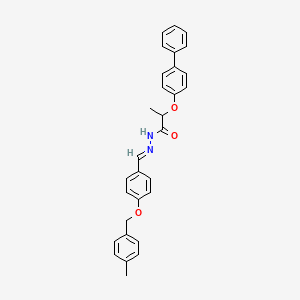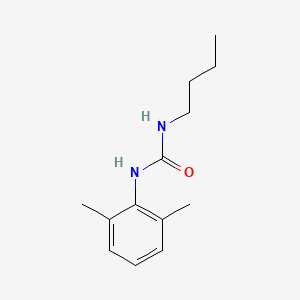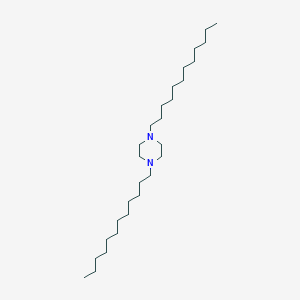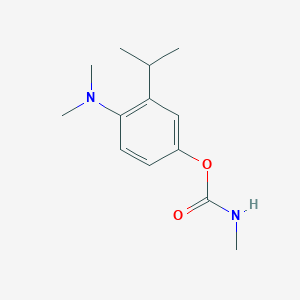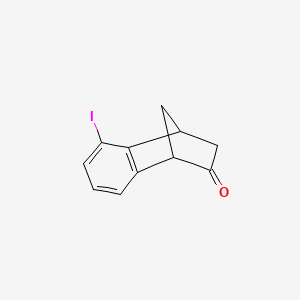![molecular formula C21H14BrN B11952615 N-[(E)-9-anthrylmethylidene]-4-bromoaniline](/img/structure/B11952615.png)
N-[(E)-9-anthrylmethylidene]-4-bromoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-9-anthrylmethylidene]-4-bromoaniline is an organic compound that features a unique structure combining an anthracene moiety with a brominated aniline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-9-anthrylmethylidene]-4-bromoaniline typically involves a condensation reaction between 9-anthraldehyde and 4-bromoaniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imine bond. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-[(E)-9-anthrylmethylidene]-4-bromoaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The bromine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: N-[(E)-9-anthrylmethyl]-4-bromoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
N-[(E)-9-anthrylmethylidene]-4-bromoaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development due to its unique structural features.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of N-[(E)-9-anthrylmethylidene]-4-bromoaniline is primarily based on its ability to interact with various molecular targets through its anthracene and aniline moieties. The anthracene group can participate in π-π stacking interactions, while the brominated aniline can form hydrogen bonds and engage in electrophilic aromatic substitution reactions. These interactions enable the compound to modulate the activity of specific proteins and enzymes, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
N-[(E)-9-anthrylmethylidene]-4-chloroaniline: Similar structure but with a chlorine atom instead of bromine.
N-[(E)-9-anthrylmethylidene]-4-fluoroaniline: Similar structure but with a fluorine atom instead of bromine.
N-[(E)-9-anthrylmethylidene]-4-iodoaniline: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N-[(E)-9-anthrylmethylidene]-4-bromoaniline is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogen atoms. This property can influence the compound’s reactivity and interaction with biological targets, making it distinct from its chloro, fluoro, and iodo counterparts.
特性
分子式 |
C21H14BrN |
|---|---|
分子量 |
360.2 g/mol |
IUPAC名 |
1-anthracen-9-yl-N-(4-bromophenyl)methanimine |
InChI |
InChI=1S/C21H14BrN/c22-17-9-11-18(12-10-17)23-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H |
InChIキー |
CDTZFJKBRMQGOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)
